An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl Glycinate
An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
Dodecyl glycinate (B8599266), an amphoteric surfactant derived from the amino acid glycine (B1666218) and a twelve-carbon alkyl chain, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. Its unique structure, combining a hydrophilic amino acid headgroup with a lipophilic hydrocarbon tail, imparts a range of valuable physicochemical properties. This technical guide provides a comprehensive overview of these properties, including detailed experimental methodologies and a summary of available quantitative data.
Core Physicochemical Properties
The utility of dodecyl glycinate is intrinsically linked to its behavior at interfaces and in solution. Key parameters that define this behavior include its molecular weight, critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), acid dissociation constant (pKa), and solubility in various media.
Table 1: Summary of Physicochemical Properties of Dodecyl Glycinate
| Property | Value | Method/Source |
| Molecular Formula | C₁₄H₂₉NO₂ | - |
| Molecular Weight | 243.39 g/mol | - |
| Critical Micelle Concentration (CMC) | 0.95–2.6 mM (for N,N-Dimethyl-N-dodecylglycine betaine)[1] | Fluorescence Spectroscopy[1] |
| Hydrophile-Lipophile Balance (HLB) | Not Experimentally Determined (Requires Calculation) | Davies or Griffin Method |
| pKa (Carboxylic Acid) | ~2.34 | General value for glycine[2] |
| pKa (Amine) | ~9.60 | General value for glycine[2] |
| Solubility | - Water: Expected to be soluble, especially at pH values where the headgroup is charged.- Methanol: Likely soluble.- Ethanol: Likely soluble.- Acetone: Sparingly soluble to insoluble. | General principles of solubility for amphiphilic molecules. |
Experimental Protocols
The determination of the physicochemical properties of surfactants like dodecyl glycinate relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[3] This is a critical parameter as many of the characteristic properties of surfactants, such as their ability to solubilize hydrophobic substances, manifest above the CMC.
a) Surface Tension Method
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Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.[3]
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Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
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Procedure:
-
Prepare a series of aqueous solutions of dodecyl glycinate with varying concentrations.
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Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[4]
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Plot the surface tension as a function of the logarithm of the dodecyl glycinate concentration.
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The CMC is determined from the point of intersection of the two linear portions of the plot.[4]
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b) Conductometric Method
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Principle: For ionic or zwitterionic surfactants like dodecyl glycinate, the conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot.[5]
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Apparatus: Conductivity meter and a thermostated cell.
-
Procedure:
-
Prepare a stock solution of dodecyl glycinate in deionized water.
-
Titrate a known volume of deionized water with the stock solution, or prepare a series of dilutions.
-
Measure the specific conductance of each solution at a constant temperature.
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Plot the specific conductance against the concentration of dodecyl glycinate.
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The CMC is identified as the concentration at the intersection of the two linear segments of the graph.[5]
-
Calculation of Hydrophile-Lipophile Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[6] It is a crucial parameter for selecting the appropriate surfactant for a specific application, such as emulsification.
a) Griffin's Method (for non-ionic surfactants, can be adapted)
-
Formula: HLB = 20 * (Mh / M)
-
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
-
-
-
Application to Dodecyl Glycinate:
-
Identify the hydrophilic portion (the glycinate headgroup: -NHCH₂COO⁻).
-
Calculate the molecular weight of the hydrophilic portion.
-
Calculate the total molecular weight of dodecyl glycinate.
-
Apply the formula to estimate the HLB value.
-
b) Davies' Method (more suitable for ionic and zwitterionic surfactants)
-
Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
-
Procedure:
-
Assign specific group numbers to the different chemical groups within the dodecyl glycinate molecule based on established tables.
-
Sum the group numbers for the hydrophilic parts (e.g., -COO⁻, -NH-).
-
Sum the group numbers for the lipophilic parts (e.g., -CH₂-, -CH₃).
-
Calculate the HLB using the formula.
-
Determination of pKa
The pKa values indicate the acidity of the carboxylic acid group and the basicity of the amino group in the glycinate headgroup. These values are critical for understanding the pH-dependent behavior of dodecyl glycinate, including its solubility and surface activity.
-
Principle: Potentiometric titration involves monitoring the pH of a solution of the analyte as a strong acid or base is added. The pKa is determined from the midpoint of the buffer regions in the titration curve.
-
Apparatus: pH meter, burette, and a magnetic stirrer.
-
Procedure:
-
Dissolve a known amount of dodecyl glycinate in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the carboxylate group.
-
Separately, titrate another solution of dodecyl glycinate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the ammonium (B1175870) group.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Solubility Determination
The solubility of dodecyl glycinate in various solvents is a fundamental property that dictates its applications in different formulations.
-
Principle: The equilibrium solubility is determined by preparing a saturated solution of the solute in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.
-
Apparatus: Analytical balance, temperature-controlled shaker or bath, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
Add an excess amount of dodecyl glycinate to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot appropriately and determine the concentration of dodecyl glycinate using a pre-validated analytical method.[7]
-
Visualizations
Logical Relationship of Dodecyl Glycinate Structure to its Properties
References
- 1. Heme Dissociation from Myoglobin in the Presence of the Zwitterionic Detergent N,N-Dimethyl-N-Dodecylglycine Betaine: Effects of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csustan.edu [csustan.edu]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
